3-[4-(2-Methylpropyl)phenyl]butan-2-one

Catalog No.
S3343857
CAS No.
64758-90-3
M.F
C14H20O
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(2-Methylpropyl)phenyl]butan-2-one

CAS Number

64758-90-3

Product Name

3-[4-(2-Methylpropyl)phenyl]butan-2-one

IUPAC Name

3-[4-(2-methylpropyl)phenyl]butan-2-one

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C14H20O/c1-10(2)9-13-5-7-14(8-6-13)11(3)12(4)15/h5-8,10-11H,9H2,1-4H3

InChI Key

VOYZJYGIHFRNAG-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)C

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)C

3-[4-(2-Methylpropyl)phenyl]butan-2-one is an organic compound characterized by its unique structure, which consists of a butanone backbone substituted with a 4-(2-methylpropyl)phenyl group at the third carbon. This compound has the molecular formula C15H22O and a molecular weight of 218.34 g/mol. It is classified as a ketone due to the presence of the carbonyl (C=O) functional group, which plays a significant role in its chemical behavior and potential applications.

Currently, there is no scientific research readily available describing a specific mechanism of action for 3-[4-(2-Methylpropyl)phenyl]butan-2-one.

  • Potential for mild skin and eye irritation due to the presence of the ketone group.
  • Potential flammability typical of organic compounds.
  • Unknown toxicity - handle with care and refer to general laboratory safety practices when working with unknown organic compounds.

The reactivity of 3-[4-(2-Methylpropyl)phenyl]butan-2-one primarily involves nucleophilic addition to the carbonyl group. Common reactions include:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles such as Grignard reagents or hydride donors.
  • Oxidation: Under certain conditions, the compound can be oxidized to form carboxylic acids.
  • Reduction: The ketone can be reduced to form secondary alcohols.

These reactions are crucial for synthesizing derivatives and exploring its reactivity in various chemical environments .

Research indicates that 3-[4-(2-Methylpropyl)phenyl]butan-2-one possesses anti-inflammatory properties. It has been studied for its potential therapeutic effects in treating neutrophil-dependent inflammatory diseases. The compound's structure allows it to interact with biological pathways, potentially modulating inflammatory responses .

Several synthetic routes have been developed for producing 3-[4-(2-Methylpropyl)phenyl]butan-2-one:

  • Alkylation of Phenol: Starting from phenol, a 2-methylpropyl group can be introduced via alkylation, followed by subsequent reactions to form the butanone structure.
  • Friedel-Crafts Acylation: This method involves the acylation of an appropriate aromatic compound using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
  • Multi-step Synthesis: A more complex approach may involve multiple steps, including halogenation and substitution reactions to build the desired structure .

3-[4-(2-Methylpropyl)phenyl]butan-2-one is primarily utilized in:

  • Pharmaceuticals: Due to its anti-inflammatory properties, it may serve as a lead compound in drug development.
  • Fragrance Industry: Its aromatic characteristics make it suitable for use in perfumes and flavorings.
  • Chemical Intermediates: It can act as a precursor for synthesizing other complex organic compounds .

Studies focusing on the interactions of 3-[4-(2-Methylpropyl)phenyl]butan-2-one with various biological targets have revealed its potential as an anti-inflammatory agent. These studies often involve assessing its binding affinity to specific receptors or enzymes involved in inflammatory pathways. The compound's ability to modulate these interactions highlights its significance in therapeutic applications .

Several compounds share structural similarities with 3-[4-(2-Methylpropyl)phenyl]butan-2-one, including:

Compound NameStructure TypeNotable Characteristics
3-[4-Isobutylphenyl]butan-2-oneKetoneExhibits similar anti-inflammatory properties
3-[4-Ethylphenyl]butan-2-oneKetoneUsed in fragrance applications
3-[4-Methylphenyl]butan-2-oneKetoneCommonly studied for various biological activities
1-[4-(2-Methylpropyl)phenyl]ethanolAlcoholRelated due to its functional group

The uniqueness of 3-[4-(2-Methylpropyl)phenyl]butan-2-one lies in its specific substitution pattern, which influences its biological activity and potential applications compared to other structurally similar compounds .

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

204.151415257 g/mol

Monoisotopic Mass

204.151415257 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-19

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